molecular formula C5H5N3O4S B1281077 5-Nitropyridine-3-sulfonamide CAS No. 62009-07-8

5-Nitropyridine-3-sulfonamide

Cat. No.: B1281077
CAS No.: 62009-07-8
M. Wt: 203.18 g/mol
InChI Key: DGOADAPOUXCHCC-UHFFFAOYSA-N
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Description

5-Nitropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H5N3O4S and a molecular weight of 203.18 g/mol It is characterized by a nitro group at the 5-position and a sulfonamide group at the 3-position on a pyridine ring

Biochemical Analysis

Biochemical Properties

5-Nitropyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly due to its sulfonamide group. Sulfonamides are known to exhibit a range of pharmacological activities, including antibacterial properties . In biochemical reactions, this compound interacts with enzymes such as dihydropteroate synthetase, which is involved in the folate synthesis pathway. This interaction inhibits the enzyme’s activity, leading to a decrease in folate production, which is crucial for bacterial growth and replication .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways and gene expression. For instance, it can inhibit the activity of carbonic anhydrase, an enzyme involved in regulating pH and ion balance within cells . This inhibition can lead to altered cellular metabolism and disrupted cellular homeostasis. Additionally, this compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme. For example, it binds to dihydropteroate synthetase, preventing the enzyme from catalyzing its reaction . This binding interaction is facilitated by the sulfonamide group, which mimics the structure of the enzyme’s natural substrate. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Over time, this compound may undergo hydrolysis or other chemical reactions that reduce its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects highlight the importance of careful handling and storage of the compound in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it may induce adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity, but exceeding this threshold can lead to toxic side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to folate synthesis and carbonic anhydrase activity . The compound interacts with enzymes such as dihydropteroate synthetase and carbonic anhydrase, affecting their activity and altering metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound may localize to specific compartments or organelles, depending on its interactions with cellular components . This distribution is crucial for its biochemical activity and effectiveness in inhibiting enzyme function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzyme activity . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitropyridine-3-sulfonamide can be synthesized from 3-pyridinesulfonamide, 5-amino- through a nitration reaction . The reaction typically involves the use of sulfuric acid and dihydrogen peroxide at temperatures ranging from 15 to 18°C over a period of 30 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods with scaling adjustments to accommodate larger production volumes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly involving the nitro group.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Products may include various oxidized derivatives of the original compound.

    Reduction: The primary product is 5-aminopyridine-3-sulfonamide.

    Substitution: Depending on the substituent, various substituted pyridine derivatives can be formed.

Scientific Research Applications

5-Nitropyridine-3-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

  • 5-Nitropyridine-2-sulfonamide
  • 4-Nitropyridine-3-sulfonamide
  • Pyridine-2-sulfonamide N-oxides

Comparison: 5-Nitropyridine-3-sulfonamide is unique due to the specific positioning of the nitro and sulfonamide groups on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of antimicrobial activity and reactivity in chemical synthesis .

Properties

IUPAC Name

5-nitropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4S/c6-13(11,12)5-1-4(8(9)10)2-7-3-5/h1-3H,(H2,6,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOADAPOUXCHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506802
Record name 5-Nitropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62009-07-8
Record name 5-Nitropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the structure of 5-Nitropyridine-3-sulfonamide particularly effective against Eimeria tenella?

A1: The research highlights the importance of the relative positions of the nitro and sulfonamide groups on the pyridine ring for anticoccidial activity []. Specifically, it states that "the relative positions, ortho or meta, of the substituents in nitropyridine-3-sulfonamides and pyridinesulfonamide N-oxides are important for anticoccidial activity" []. While the exact mechanism is not fully elucidated in this paper, this finding suggests that the 5-nitro, 3-sulfonamide configuration might be involved in specific interactions with target biomolecules within Eimeria tenella, ultimately contributing to its effectiveness. Further research would be needed to confirm the exact binding site and mechanism of action.

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